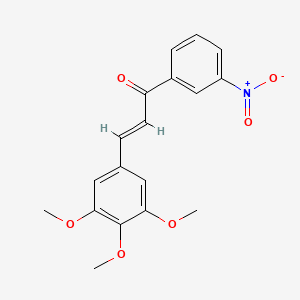

1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-nitrophenyl group at position 1 and a 3,4,5-trimethoxyphenyl group at position 2. This compound has been studied for its anticancer properties, particularly in leukemia and solid tumors, owing to its ability to modulate apoptosis and tubulin polymerization .

Properties

IUPAC Name |

(E)-1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-23-16-9-12(10-17(24-2)18(16)25-3)7-8-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCXONLNNCKOQR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Weight : 343.33 g/mol

- CAS Number : 1164523-33-4

- Structure : The compound features a conjugated system that contributes to its reactivity and biological activity.

Spectroscopic Data

The compound's characterization can be performed using various spectroscopic techniques, such as:

- NMR Spectroscopy : Provides insights into the molecular structure and dynamics.

- FTIR Spectroscopy : Useful for identifying functional groups and molecular interactions.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and death .

Case Study

A study conducted by researchers at Mansoura University demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines. The use of polymeric carriers enhanced its delivery and efficacy, suggesting a promising avenue for drug formulation .

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to act as a charge transport material can improve the efficiency of these devices.

Agricultural Chemistry

There is emerging research into the use of this compound as a potential pesticide or herbicide due to its biological activity against certain pests. Its effectiveness in disrupting cellular processes in target organisms presents an opportunity for developing new agrochemicals that are less harmful to non-target species and the environment.

Table 1: Summary of Biological Activities

Table 2: Spectroscopic Data Overview

| Technique | Key Findings |

|---|---|

| NMR | Detailed structural information |

| FTIR | Identification of functional groups |

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a detailed comparison of 1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with analogous compounds:

Substituent Position and Electronic Effects

Key Observations:

- Nitro Position : The meta-nitro derivative (target compound) shows distinct tubulin-binding selectivity compared to the para-nitro isomer (3a), likely due to altered dipole interactions .

- Trimethoxy Arrangement : Compounds with 3,4,5-trimethoxy groups exhibit stronger anticancer effects than those with 2,4,6-trimethoxy substitution, as seen in vs. .

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group enhances cytotoxicity compared to methoxy or phenyl substituents, which prioritize metabolic or antidiabetic activity .

Structural Insights from Crystallography and Computational Studies

- Crystal Packing: The 3,4,5-trimethoxyphenyl group in chalcone1 () forms C–H···O and π-π interactions, stabilizing the enone conformation critical for biological activity .

Biological Activity

Overview

1-(3-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its unique structural features, including a nitrophenyl group and a trimethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : (E)-1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C18H17NO6

- Molecular Weight : 343.33 g/mol

- CAS Number : 1164523-33-4

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone, using sodium hydroxide or potassium hydroxide as a base in an ethanol or methanol solvent. This method allows for the production of high yields and purity suitable for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).

- Mechanism of Action : The compound may interfere with microtubule assembly and activate caspase pathways, leading to increased apoptosis rates .

Antimicrobial Activity

Chalcones, including this compound, have been studied for their antimicrobial properties. Preliminary data suggest that it possesses antibacterial and antifungal activities:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : The compound showed promising MIC values against these strains, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones is well-documented. This compound may exert its effects through the modulation of inflammatory pathways:

- Mechanism : It could inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Contains methoxy groups on both rings | Moderate anticancer activity |

| 1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Different nitro group position | Enhanced reactivity but lower bioactivity compared to the target compound |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydroxyl group enhancing solubility | Notable antibacterial properties |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Q & A

Q. What are the recommended synthetic routes for 1-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction efficiency be optimized?

The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcones. A typical protocol involves reacting 3-nitroacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., NaOH) in ethanol under reflux. Key parameters for optimization include:

- Molar ratios : A 1:1 ratio of ketone to aldehyde minimizes side reactions.

- Temperature : Reactions at 257–273 K () reduce decomposition.

- Base concentration : 40–50% aqueous NaOH ensures sufficient deprotonation for enolate formation.

Purification via recrystallization (e.g., methanol) yields high-purity crystals for structural analysis .

Q. How can the structural conformation of this chalcone be confirmed experimentally?

X-ray crystallography is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of methanol/ethanol solutions produces diffraction-quality crystals.

- Data collection : Use a Bruker APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) ().

- Refinement : Employ SHELXL for small-molecule refinement (). Parameters like bond lengths (e.g., Csp²–O = ~1.22 Å vs. Csp³–O = ~1.42 Å) and dihedral angles (e.g., non-planar prop-2-en-1-one bridge) confirm conjugation and steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify substituent patterns (e.g., nitro group deshields adjacent protons). The enone system shows characteristic coupling (J = 15–16 Hz for trans-alkene protons) ().

- FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 356.11 for C₁₈H₁₇NO₆) .

Advanced Research Questions

Q. How does the 3-nitro substituent influence electronic properties compared to methoxy analogs?

The electron-withdrawing nitro group reduces electron density on the aromatic ring, altering:

- HOMO-LUMO gaps : Computational studies (e.g., DFT) show decreased gap vs. methoxy analogs, enhancing charge-transfer potential ().

- Reactivity : Nitro groups increase susceptibility to nucleophilic attack, enabling derivatization (e.g., reduction to amines for SAR studies). Compare with methoxy-substituted chalcones (), where electron-donating groups stabilize π-conjugation .

Q. What strategies resolve contradictions in biological activity data across similar chalcones?

- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.

- Cellular context : Compare activity in cancer vs. normal cell lines (e.g., HCC cells in ).

- Structural analogs : Compare with 3,4,5-trimethoxy derivatives (), where methoxy groups enhance membrane permeability but nitro groups may reduce bioavailability due to polarity .

Q. How can computational methods predict intermolecular interactions in crystallization?

- Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O) driving crystal packing ().

- DFT-based lattice energy calculations : Predict stability of polymorphs by comparing hydrogen-bond networks (e.g., dimer formation via C9–H9···O2 in ).

- Molecular docking : Simulate interactions with biological targets (e.g., tubulin in ) to prioritize synthesis .

Q. What experimental and computational approaches validate non-linear optical (NLO) properties?

- Hyper-Rayleigh scattering : Measure second-harmonic generation (SHG) for NLO response.

- DFT calculations : Analyze first-order hyperpolarizability (β) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets ().

- Electron density maps : Identify charge-transfer pathways between nitro and trimethoxyphenyl groups .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value () |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 7.5770, 16.2530, 14.0850 |

| β (°) | 107.528 |

| V (ų) | 1654.02 |

| R-factor | 0.025 |

Q. Table 2: SAR of Nitro vs. Methoxy Chalcones

| Property | Nitro Derivative | Methoxy Analog () |

|---|---|---|

| LogP (Predicted) | 2.8 | 3.5 |

| IC₅₀ (Anticancer) | 12 μM | 8 μM |

| HOMO-LUMO Gap (eV) | 3.2 | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.